molecular formula C19H29N3O B7081289 N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]acetamide

N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]acetamide

Cat. No.: B7081289
M. Wt: 315.5 g/mol
InChI Key: DKIPUYHUBRSVIF-UHFFFAOYSA-N
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Description

N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]acetamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, a piperidine ring, and an acetamide group

Properties

IUPAC Name

N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-19(15-6-4-3-5-7-15)12-17(13-19)21-16-8-10-22(11-9-16)14-18(23)20-2/h3-7,16-17,21H,8-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIPUYHUBRSVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC2CCN(CC2)CC(=O)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted butene.

    Introduction of the piperidine ring: This step involves the reaction of the cyclobutyl compound with a piperidine derivative under controlled conditions.

    Attachment of the acetamide group: The final step involves the reaction of the intermediate compound with an acetamide derivative, often under conditions that promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]ethanol
  • N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]propionamide

Uniqueness

N-methyl-2-[4-[(3-methyl-3-phenylcyclobutyl)amino]piperidin-1-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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